2-Amino-7-bromoindan-1-ol hydrochloride
Description
Significance of Indane Scaffolds in Advanced Organic Synthesis
The indane scaffold, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid and well-defined three-dimensional structure. chemicalbook.com This inherent rigidity makes it a valuable building block in the design of molecules with specific spatial orientations, which is crucial for biological activity. chemicalbook.com Consequently, the indane framework is found at the core of numerous pharmaceuticals and biologically active compounds. chemicalbook.commdpi.comsigmaaldrich.com Its utility is further enhanced by the ease with which its aromatic and aliphatic rings can be functionalized, allowing for the systematic exploration of structure-activity relationships. chemicalbook.comsigmaaldrich.com The development of efficient synthetic methods to access diverse indane derivatives remains an active area of research in organic synthesis. sigmaaldrich.combeilstein-journals.orgnih.gov
The versatility of the indane scaffold is evident in its presence in a wide range of therapeutic agents, including antiviral drugs like indinavir, anti-inflammatory agents such as sulindac, and treatments for neurodegenerative diseases like donepezil. chemicalbook.com Furthermore, aminoindanes and indanediones have been investigated for their potential as neuroleptic and neuroprotective molecules. chemicalbook.com The ability to introduce various substituents onto the indane framework allows chemists to fine-tune the pharmacological properties of these molecules. chemicalbook.com
Overview of Amino Alcohol Derivatives in Chiral Chemistry
Amino alcohols are a critical class of organic compounds characterized by the presence of both an amino and a hydroxyl functional group. chemicalbook.com The 1,2-amino alcohol motif, in particular, is a cornerstone of chiral chemistry and is a prevalent feature in many natural products and synthetic pharmaceuticals. chemicalbook.comstrem.com The synthesis of enantiomerically pure amino alcohols is a significant challenge and a highly sought-after goal in organic synthesis. strem.com
These compounds are widely employed as chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. chemicalbook.comnih.gov After the desired stereochemistry is achieved, the auxiliary can be removed and often recycled. Amino alcohol-derived oxazolidinones, for example, are powerful chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. nih.gov Moreover, chiral amino alcohols serve as precursors for the synthesis of chiral ligands for asymmetric catalysis, a field that has revolutionized the production of single-enantiomer drugs. chemicalbook.comnih.gov The rigid conformation of cyclic amino alcohols, such as those derived from the indane scaffold, often leads to high levels of stereocontrol in asymmetric transformations. mdpi.comnih.gov
Contextualization of Halogenated Aminoindanols in Synthetic Chemistry
The introduction of halogen atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. arranchemical.ie Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. arranchemical.ie In the context of synthetic chemistry, halogenated intermediates are valuable precursors for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. fishersci.ca
Halogenated aminoindanols, such as 2-Amino-7-bromoindan-1-ol hydrochloride, combine the structural features of the indane scaffold, the chirality of the amino alcohol, and the synthetic versatility of the aryl halide. The bromine atom on the aromatic ring of the indane nucleus serves as a synthetic handle for further molecular elaboration through reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. nih.gov This strategic placement of a halogen atom opens up avenues for the creation of diverse libraries of compounds for drug discovery and materials science. While natural halogenation is a known biochemical process, the synthesis of specifically halogenated amino acids and related structures is a key focus in medicinal chemistry to enhance biological activity. arranchemical.iebldpharm.comsigmaaldrich.com
Chemical and Physical Properties of this compound
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, information can be compiled from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrClNO | sigmaaldrich.com |
| Molecular Weight | 264.55 g/mol | - |
| CAS Number | Not consistently available | chemicalbook.comchemicalbook.com |
Note: The molecular weight is calculated based on the molecular formula. The CAS number for this specific compound is not uniformly cited across sources, indicating it may not be widely registered or may be referenced under different identifiers.
Synthesis of Functionalized Aminoindanols
The synthesis of the parent cis-1-amino-2-indanol is a well-established process in organic chemistry and provides a basis for understanding how substituted derivatives like this compound might be prepared. nih.govnih.gov
A common route to the trans-aminoindanol involves the reaction of 2-bromoindan-1-ol with ammonia. nih.gov This is believed to proceed through an epoxide intermediate that is then opened by the amine. To obtain the cis-isomer, the trans-aminoindanol can be converted to an oxazoline (B21484) derivative, which upon hydrolysis yields the cis-aminoindanol. nih.gov
For the synthesis of the specific target molecule, this compound, a plausible route would likely start with a brominated indanone. For instance, 7-bromo-1-indanone (B39921) can be synthesized from 7-bromoindan-1-ol through oxidation. sigmaaldrich.com Subsequent steps would likely involve the introduction of the amino group at the 2-position and reduction of the ketone to a hydroxyl group, followed by formation of the hydrochloride salt. The stereochemical control of the amino and hydroxyl groups would be a critical aspect of the synthesis, potentially involving stereoselective reduction or chiral resolution techniques.
Research Findings and Applications
Specific research focused solely on this compound is limited in the public domain. However, the broader class of aminoindanols has been the subject of extensive research.
The unsubstituted cis-1-amino-2-indanol is a key component in the synthesis of the HIV protease inhibitor Indinavir. This highlights the pharmaceutical relevance of the aminoindanol (B8576300) scaffold. Furthermore, chiral aminoindanols are utilized as ligands in a variety of asymmetric catalytic reactions, including the reduction of ketones and the formation of carbon-carbon bonds. mdpi.com The rigid indane backbone and the defined spatial relationship between the amino and hydroxyl groups are crucial for achieving high enantioselectivity in these transformations.
The presence of the bromine atom in this compound suggests its primary utility as a synthetic intermediate. It provides a strategic point for diversification, allowing chemists to append a wide range of molecular fragments to the indane core via cross-coupling reactions. This would enable the synthesis of libraries of complex molecules for screening in drug discovery programs or for the development of new materials with tailored properties.
Structure
3D Structure of Parent
Properties
CAS No. |
1259952-25-4 |
|---|---|
Molecular Formula |
C9H11BrClNO |
Molecular Weight |
264.54 g/mol |
IUPAC Name |
2-amino-7-bromo-2,3-dihydro-1H-inden-1-ol;hydrochloride |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-6-3-1-2-5-4-7(11)9(12)8(5)6;/h1-3,7,9,12H,4,11H2;1H |
InChI Key |
PLXKSEAWMLSNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=C1C=CC=C2Br)O)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 7 Bromoindan 1 Ol Hydrochloride
Strategies for the Stereocontrolled Construction of the Indan Core
Intramolecular cyclization reactions are the most common and effective methods for the synthesis of the indan-1-one core. The choice of reaction depends on the available starting materials and the desired substitution pattern on the indanone ring.
One of the most widely used methods is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govnih.gov The direct dehydrative cyclization of 3-arylpropionic acids is considered a greener approach as it produces water as the only byproduct. nih.gov However, this method can be more challenging than the cyclization of the more reactive acid chlorides. nih.gov Various acidic catalysts, including polyphosphoric acid (PPA), have been employed to facilitate this reaction. d-nb.info The concentration of PPA, specifically its P2O5 content, has been shown to be a key parameter in controlling the regioselectivity of the cyclization. d-nb.info
Another significant strategy is the Nazarov cyclization , which involves the acid-catalyzed conrotatory electrocyclization of divinyl ketones. nih.govpreprints.org This method has been successfully applied to the synthesis of a variety of functionalized 1-indanones. nih.govpreprints.org For instance, dicationic iridium(III)-catalyzed Nazarov cyclization has been used to prepare 1-indanones from substrates with electron-withdrawing groups under mild conditions. nih.gov
| Cyclization Method | Precursor | Catalyst/Reagent | Key Features |
| Friedel-Crafts Acylation | 3-Arylpropionic acid | Polyphosphoric acid (PPA) | Greener approach, regioselectivity can be controlled by PPA concentration. nih.govd-nb.info |
| Friedel-Crafts Acylation | 3-Arylpropionic acid chloride | Lewis acids (e.g., AlCl3) | High-yielding, traditional method. nih.gov |
| Nazarov Cyclization | Divinyl ketones | Brønsted or Lewis acids | Forms functionalized indanones. nih.govpreprints.org |
| Palladium-catalyzed Carbonylative Cyclization | Unsaturated aryl iodides | Palladium catalyst | Good to excellent yields for indanone synthesis. organic-chemistry.org |
| Rhodium-catalyzed Asymmetric 1,4-Addition | Pinacolborane chalcone derivatives | Rhodium catalyst with chiral ligand | Enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org |
In recent years, non-conventional energy sources have been explored to improve the efficiency and environmental friendliness of chemical syntheses. For the preparation of 1-indanones, techniques such as microwave irradiation and high-intensity ultrasound (sonochemistry) have been successfully employed. nih.govnih.gov These methods often lead to significantly reduced reaction times and improved yields compared to conventional heating. preprints.org For example, the intramolecular Friedel-Crafts acylation has been effectively carried out using these non-conventional techniques. nih.govnih.gov
The Q-tube™ reactor , a safe pressure reactor, offers an alternative to dedicated microwave synthesizers, allowing reactions to be performed at temperatures above the boiling point of the solvents, thereby increasing the reaction rate. nih.gov
Photochemical reactions also represent a non-conventional approach to indanone synthesis. For instance, the photoenolization of certain phenacyl chlorides can lead to the formation of substituted indan-1-ones. rsc.org Irradiation of 4,5-dimethoxy-2-methylphenacyl benzoate in a non-nucleophilic solvent can yield 5,6-dimethoxyindan-1-one. rsc.org
| Non-Conventional Method | Description | Advantages |
| Microwave-assisted synthesis | Utilizes microwave irradiation to heat the reaction mixture. nih.govnih.gov | Rapid heating, shorter reaction times, often higher yields. preprints.org |
| Ultrasound-assisted synthesis (Sonochemistry) | Employs high-intensity ultrasound waves to induce chemical reactions. nih.govnih.gov | Enhanced reaction rates and yields. |
| Q-tube™ Reactor | A sealed tube that allows for reactions at elevated pressures and temperatures. nih.gov | Increased reaction rates, alternative to microwave synthesizers. |
| Photochemical Synthesis | Utilizes light to initiate chemical reactions, such as photoenolization. rsc.org | Can provide unique reaction pathways not accessible by thermal methods. |
Regioselective Introduction of the Bromo Moiety onto the Indane Skeleton
The introduction of a bromine atom at a specific position on the indane skeleton is a crucial step in the synthesis of 2-Amino-7-bromoindan-1-ol hydrochloride. The regioselectivity of the bromination reaction is highly dependent on the reaction conditions and the nature of the brominating agent.
Electrophilic aromatic substitution is a common method for introducing a bromine atom onto the aromatic ring of the indan system. researchgate.net The reaction of indan-1-one derivatives with molecular bromine (Br2) can lead to bromination at either the aromatic ring or the α-position to the carbonyl group, depending on the reaction conditions. mdpi.comnih.gov
For example, the bromination of 5,6-dimethoxyindan-1-one with Br2 in acetic acid at room temperature results in the formation of the 2,4-dibromo compound in high yield. nih.govresearchgate.net However, when the same reaction is carried out in the presence of a base such as potassium hydroxide (KOH) at low temperatures, monobromination occurs selectively at the 4-position of the aromatic ring. mdpi.comnih.govresearchgate.net The presence of activating groups on the aromatic ring, such as hydroxyl groups, can lead to dibromination on the aromatic ring under both acidic and basic conditions. mdpi.comnih.gov
N-Bromosuccinimide (NBS) is another common reagent for electrophilic aromatic bromination, often used with a catalytic amount of acid. youtube.com
| Substrate | Brominating Agent | Conditions | Product(s) |
| 5,6-dimethoxyindan-1-one | Br2 | Acetic acid, room temperature | 2,4-dibromo-5,6-dimethoxyindan-1-one nih.govresearchgate.net |
| 5,6-dimethoxyindan-1-one | Br2 | KOH, 0°C | 4-bromo-5,6-dimethoxyindan-1-one mdpi.comnih.gov |
| 5,6-dihydroxyindan-1-one | Br2 | Acetic acid or KOH | 4,7-dibromo-5,6-dihydroxyindan-1-one mdpi.comnih.gov |
| Acetanilide | NBS | Acetonitrile, catalytic HCl | 4'-bromoacetanilide youtube.com |
Photochemical bromination offers an alternative method for the synthesis of bromo-substituted indan-1-one derivatives. tubitak.gov.trtrdizin.gov.tr The irradiation of indan-1-one with bromine in a suitable solvent like carbon tetrachloride can lead to a mixture of products, including both aromatic and alicyclic bromination. tubitak.gov.tr The product distribution can be complex and may include 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, and 2,2-dibromoindan-1-one. tubitak.gov.trtrdizin.gov.tr The specific products and their yields are influenced by the reaction time and the stoichiometry of the bromine used. tubitak.gov.tr This method can also be applied to substituted indanones, such as 2-methyl and 3-methyl indanone, to yield mono-, di-, and tribrominated compounds. tubitak.gov.trtrdizin.gov.tr
| Substrate | Conditions | Products |
| Indan-1-one | Br2 (4 equiv.), CCl4, internal irradiation (150 W lamp), room temp. | 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, 2,2-dibromoindan-1-one tubitak.gov.trtrdizin.gov.tr |
| 2-methyl indanone | Photobromination | Monobromo, dibromo, and tribromo compounds tubitak.gov.trtrdizin.gov.tr |
| 3-methyl indanone | Photobromination | Monobromo, dibromo, and tribromo compounds tubitak.gov.trtrdizin.gov.tr |
Achieving stereocontrol during the bromination of the alicyclic part of the indan ring is essential for the synthesis of specific stereoisomers. The reaction conditions play a crucial role in determining the position of bromination.
The bromination of indan-1-one with Br2 in acetic acid at room temperature leads to the formation of the α-monobrominated product, 2-bromoindan-1-one. mdpi.com In contrast, when the reaction is performed under basic conditions with KOH, the α,α-dibrominated product, 2,2-dibromoindan-1-one, is obtained. mdpi.com This demonstrates that the choice of acidic or basic conditions allows for the selective synthesis of either the mono- or di-brominated product at the α-position to the carbonyl group.
Similarly, for 5,6-difluoroindan-1-one, acidic conditions yield the 2-bromo derivative, while basic conditions lead to the 2,2-dibromo derivative. mdpi.comnih.gov This regioselectivity is a form of stereocontrol, directing the substitution to a specific position on the alicyclic ring.
| Substrate | Brominating Agent | Conditions | Product |
| Indan-1-one | Br2 | Acetic acid, room temperature | 2-bromoindan-1-one mdpi.com |
| Indan-1-one | Br2 | KOH, room temperature | 2,2-dibromoindan-1-one mdpi.com |
| 5,6-difluoroindan-1-one | Br2 | Acetic acid | 2-bromo-5,6-difluoroindan-1-one mdpi.comnih.gov |
| 5,6-difluoroindan-1-one | Br2 | KOH | 2,2-dibromo-5,6-difluoroindan-1-one mdpi.comnih.gov |
Stereoselective Installation of the Amino and Hydroxyl Functional Groups
The precise spatial arrangement of the amino and hydroxyl groups in this compound is critical for its intended applications. Therefore, stereoselective synthetic methods are paramount to ensure the desired enantiopurity of the final compound. This section explores various advanced strategies for achieving this stereochemical control.
Chiral Pool Synthesis Approaches for Aminoindanol (B8576300) Derivatives
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into a target molecule. wikipedia.organkara.edu.tr This approach leverages the inherent stereochemistry of natural compounds like amino acids, sugars, and terpenes to build complex chiral structures. wikipedia.orgmdpi.com The key advantage of this methodology is that the chirality is pre-installed, often preserving it throughout the synthetic sequence and influencing the formation of new stereocenters. ankara.edu.tr
For the synthesis of aminoindanol derivatives, enantiopure precursors from the chiral pool can be strategically employed. For instance, a synthesis of enantiomerically pure (1S,2R)-1-amino-2-indanol has been reported starting from D-phenylalanine. mdpi.com This approach involves the conversion of D-phenylalanine to an optically pure hydroxylated compound, followed by a Friedel–Crafts acylation to form the indanone ring system without compromising the existing stereocenter. mdpi.com
Another example involves the use of a xylofuranose derivative, a versatile building block derived from D-glucose, in an enantioselective synthesis of cis-1-amino-2-indanol. mdpi.com The synthesis utilizes a Diels-Alder reaction as a key step to establish the desired stereochemistry. mdpi.com These examples highlight the utility of the chiral pool in providing a foundation for the stereocontrolled synthesis of complex molecules like this compound.
Asymmetric Catalysis in Aminoindanol Synthesis
Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high efficiency and selectivity. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. Various catalytic systems have been developed and applied to the synthesis of aminoindanol scaffolds.
Oxazaborolidine catalysts, particularly the Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. insuf.orgorganic-chemistry.orgsigmaaldrich.com These catalysts are typically prepared from chiral amino alcohols and a borane source. insuf.orgwikipedia.org The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which then coordinates to the ketone, facilitating a stereoselective hydride transfer from a borane-amine complex. organic-chemistry.orgnih.gov
In the context of aminoindanol synthesis, oxazaborolidine-catalyzed reduction of a corresponding aminoindanone precursor is a key strategy. The cis-aminoindanol moiety itself has been utilized as a ligand in the preparation of chiral oxazaborolidine catalysts for the reduction of various ketones. nih.gov The rigid skeleton of the aminoindanol ligand enhances the stereoselectivity of the reduction by effectively constraining the transition state geometry. nih.gov
Table 1: Examples of Oxazaborolidine-Catalyzed Reductions
| Ketone Substrate | Catalyst | Product Enantiomeric Excess (ee) |
| Acetophenone | (R)-2-Methyl-CBS-oxazaborolidine | 97% |
| α-Tetralone | (R)-2-Methyl-CBS-oxazaborolidine | 95% |
| 1-Indanone | (S)-2-Methyl-CBS-oxazaborolidine | 98% |
Organocatalysis, the use of small, metal-free organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. mdpi.comnih.gov This field has seen rapid growth, with a wide range of transformations being developed. nih.govnih.gov Chiral amines, such as proline and its derivatives, are common organocatalysts that can activate substrates through the formation of enamines or iminium ions. nih.govyoutube.com
For the synthesis of aminoindanol scaffolds, organocatalyzed cascade reactions offer an efficient approach to construct the bicyclic core with multiple stereocenters in a single operation. For example, a Michael-Henry cascade reaction can be employed to build the functionalized indane skeleton. The development of bifunctional organocatalysts, which possess both a basic site (e.g., an amine) and a hydrogen-bond donor moiety (e.g., a thiourea), can effectively control the stereochemical outcome of these cascade reactions. mdpi.com
Table 2: Key Features of Organocatalyzed Reactions
| Feature | Description |
| Catalyst Type | Small, chiral organic molecules (e.g., proline, thioureas) |
| Activation Mode | Enamine, iminium ion, hydrogen bonding |
| Reaction Types | Aldol (B89426), Mannich, Michael additions, cascade reactions |
| Advantages | Metal-free, often air and moisture stable, readily available |
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and highly selective synthetic routes. nih.govnih.gov Biocatalysis, utilizing enzymes as catalysts, offers unparalleled stereoselectivity under mild reaction conditions. nih.gov
In the synthesis of aminoindanol derivatives, enzymes can be used for kinetic resolution of racemic intermediates or for the asymmetric transformation of prochiral substrates. For example, lipases are commonly used for the enantioselective acylation of racemic alcohols, separating the enantiomers based on their different reaction rates. mdpi.com Transaminases can be employed for the asymmetric synthesis of chiral amines from ketones. researchgate.net
A chemoenzymatic approach to synthesizing 1,2-amino alcohols can start from simple aromatic methyl ketones. researchgate.net This process may involve a chemical bromination and hydrolysis to form a hydroxyketone, which is then converted to the final amino alcohol with high enantiomeric excess using a transaminase. researchgate.net Furthermore, multi-enzyme systems can be designed for the synthesis of non-canonical amino acids, which can serve as precursors to complex molecules. nih.govmdpi.com
Table 3: Common Enzymes in Chemoenzymatic Synthesis
| Enzyme Class | Transformation |
| Lipases | Kinetic resolution of alcohols and esters |
| Proteases | Hydrolysis of amides and esters |
| Transaminases | Asymmetric synthesis of amines from ketones |
| Oxidoreductases | Asymmetric reduction of ketones, oxidation of alcohols |
Nucleophilic Ring Opening of Indene (B144670) Epoxides
The ring-opening of epoxides with nucleophiles is a fundamental and versatile reaction in organic synthesis for the formation of 1,2-difunctionalized compounds. chemistrysteps.comkhanacademy.org Epoxides are strained three-membered rings, making them susceptible to nucleophilic attack, which proceeds via an S(_N)2 mechanism. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This mechanism results in the inversion of stereochemistry at the carbon atom that is attacked.
For the synthesis of trans-2-aminoindan-1-ol, the nucleophilic ring-opening of indene oxide with an amine or an azide nucleophile is a common strategy. The reaction of racemic 2-bromoindan-1-ol with concentrated ammonium hydroxide can proceed through an indene oxide intermediate, which is then opened by ammonia to yield the trans-aminoindanol. nih.gov The resulting trans-amino alcohol can then be converted to the cis-isomer through a subsequent inversion step if required. nih.gov
The regioselectivity of the epoxide ring-opening depends on the reaction conditions. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com Under acidic conditions, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge at this position upon protonation of the epoxide oxygen. libretexts.orgyoutube.com This predictable regio- and stereoselectivity makes the nucleophilic ring-opening of indene epoxides a valuable method for the synthesis of aminoindanol derivatives. researchgate.net
Reductive Amination Strategies for Aminoindanol Formation
Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient route to convert carbonyl compounds into amines. In the context of 2-Amino-7-bromoindan-1-ol synthesis, this strategy would typically involve the reaction of a 7-bromo-1-indanone (B39921) derivative with an amine source, followed by reduction of the resulting imine or enamine intermediate.
One of the primary advantages of this method is the wide availability of reducing agents, which allows for fine-tuning of the reaction conditions to achieve desired selectivity and yield. Commonly employed reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reagent is critical; for instance, sodium cyanoborohydride is particularly effective for the reduction of imines in the presence of more reactive carbonyl groups.
The reaction can be performed in a one-pot fashion, where the ketone, amine source (such as ammonia or a protected amine equivalent), and reducing agent are combined. This approach is often preferred for its operational simplicity and improved efficiency. The pH of the reaction medium can also play a crucial role in the formation and subsequent reduction of the imine intermediate.
For the synthesis of 2-Amino-7-bromoindan-1-ol, a potential pathway would commence with 7-bromo-1-indanone. This ketone would first be converted to an imine, which is then reduced to the corresponding amine. The stereochemical outcome of this reduction is a critical consideration and is addressed in the subsequent section.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | Selectivity | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | High | Reduces both carbonyls and imines | Methanol or ethanol, neutral or slightly basic pH |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | Selective for imines over carbonyls | Methanol or ethanol, slightly acidic pH (e.g., pH 4-6) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | Selective for imines, tolerates a wide range of functional groups | Dichloromethane or dichloroethane, often with acetic acid |
Diastereoselective Reduction of Imino Alcohol Precursors
Achieving the desired cis-stereochemistry between the amino and hydroxyl groups in 2-Amino-7-bromoindan-1-ol is paramount. A highly effective strategy for controlling this diastereoselectivity is through the reduction of an imino alcohol precursor. This approach often begins with a 2-hydroxy-1-indanone derivative, which in this case would be 7-bromo-2-hydroxy-1-indanone.
This α-hydroxy ketone can be reacted with an aminating agent, such as hydroxylamine, to form an oxime. The subsequent reduction of this oxime is the key stereodetermining step. The presence of the adjacent hydroxyl group can direct the approach of the reducing agent, leading to a high degree of diastereoselectivity.
Catalytic hydrogenation is a commonly employed method for this reduction. For instance, hydrogenation over a palladium catalyst (e.g., Pd/C or Pd/BaSO₄) has been shown to be effective in the diastereoselective synthesis of cis-aminoindanols. tandfonline.comtandfonline.com The choice of catalyst and the reaction conditions, such as solvent and pH, can significantly influence the diastereomeric ratio of the product. Strongly acidic conditions have been reported to favor the formation of the cis-isomer in the reduction of related indanone oximes. tandfonline.com
Alternatively, chiral reducing agents or catalysts can be employed to achieve enantioselective reduction, which is crucial if a specific enantiomer of the final product is desired. Oxazaborolidine catalysts, for example, have demonstrated high efficiency in the enantioselective reduction of carbonyl compounds and could potentially be adapted for the reduction of the imino alcohol precursor. mdpi.com
Integrated Multi-Step Synthetic Pathways for this compound
Throughout a multi-step synthesis, the various functional groups present in the intermediates must be compatible with the reaction conditions of subsequent steps. The amino and hydroxyl groups in the target molecule are both nucleophilic and can interfere with many chemical transformations. Therefore, the use of protecting groups is often essential.
The amino group can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are generally stable to a wide range of reaction conditions but can be selectively removed under acidic or hydrogenolytic conditions, respectively. The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether).
The choice of protecting groups must be carefully planned to allow for their selective removal at the appropriate stages of the synthesis. This is known as an orthogonal protecting group strategy. For example, a Boc-protected amine and a benzyl-protected alcohol can be deprotected sequentially without affecting each other.
Hydrochloride Salt Formation and Purification Methodologies
The final step in the synthesis is the formation of the hydrochloride salt. Amines are basic and react with strong acids like hydrochloric acid (HCl) to form ammonium salts. This is a common practice in pharmaceutical chemistry for several reasons. Hydrochloride salts are typically crystalline solids that are easier to handle, purify, and formulate than the corresponding free bases. They also often exhibit improved stability and aqueous solubility.
The hydrochloride salt of 2-Amino-7-bromoindan-1-ol can be prepared by treating the free base with a solution of HCl in a suitable solvent, such as ethanol, isopropanol, or diethyl ether. The salt will then typically precipitate out of the solution and can be collected by filtration.
Purification of the final hydrochloride salt is crucial to ensure high purity. Recrystallization is a common and effective method for purifying crystalline solids. The choice of solvent for recrystallization is critical and is determined by the solubility of the salt at different temperatures. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. Common solvents for the recrystallization of amine hydrochloride salts include ethanol, isopropanol, and mixtures of these with non-polar solvents like diethyl ether or acetone. researchgate.net In some cases, washing the crude salt with a solvent in which it is sparingly soluble can remove impurities.
Stereochemical Control and Resolution in 2 Amino 7 Bromoindan 1 Ol Systems
Diastereomeric and Enantiomeric Forms of 2-Amino-7-bromoindan-1-ol
2-Amino-7-bromoindan-1-ol possesses two stereogenic centers at the C1 and C2 positions of the indane ring. This results in the existence of four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). These stereoisomers are grouped into two pairs of enantiomers: the cis-isomers ((1R,2S) and (1S,2R)) and the trans-isomers ((1R,2R) and (1S,2S)). Each pair of enantiomers consists of non-superimposable mirror images, while the relationship between a cis-isomer and a trans-isomer is diastereomeric. Diastereomers have different physical and chemical properties, which is a key principle exploited in their separation. libretexts.orgmdpi.com
The relative orientation of the amino and hydroxyl groups on the five-membered ring defines the cis and trans configurations. In the cis-isomers, these functional groups are on the same side of the ring, while in the trans-isomers, they are on opposite sides. The specific biological or catalytic activity of aminoindanol (B8576300) derivatives is often associated with a single, specific stereoisomer. For instance, in functional activity experiments with 1-aminoindan-1,5-dicarboxylic acid (AIDA), a related aminoindan derivative, only the (S)-enantiomer demonstrated potent and selective antagonist activity at the mGluR1 subtype receptor. nih.gov This highlights the importance of obtaining enantiomerically pure forms of these compounds.
Chiral Resolution Techniques for Aminoindanol Derivatives
The separation of racemic mixtures of aminoindanol derivatives into their constituent enantiomers is a crucial step in their preparation for stereoselective applications. Several techniques are employed for this purpose, each with its own advantages and limitations.
Classical resolution through the formation of diastereomeric salts is a widely used and effective method for separating enantiomers of chiral amines and acids. libretexts.orgrsc.org This technique leverages the principle that diastereomers exhibit different physical properties, such as solubility. libretexts.org The process involves reacting a racemic mixture of an aminoindanol with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts.
For example, a racemic mixture of an aminoindanol can be treated with an enantiomerically pure chiral acid like (+)-tartaric acid. The resulting salts, (R)-aminoindanol-(+)-tartrate and (S)-aminoindanol-(+)-tartrate, are diastereomers and will have different solubilities in a given solvent. libretexts.org Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains dissolved. google.com The separated diastereomeric salt can then be treated with a base to liberate the enantiomerically pure aminoindanol. A variety of chiral acids, including naturally occurring ones like tartaric acid and synthetic ones, can be employed as resolving agents. libretexts.orggoogle.com
A patent describes a process for resolving a mixture of enantiomers of a chiral carboxylic acid using a pure enantiomer of 1-aminoindan-2-ol as the resolving agent. google.com The separation of the resulting diastereomeric salts is achieved by fractional crystallization, followed by treatment with a mineral acid to recover the chiral acid. google.com This demonstrates the reciprocal applicability of this method.
Chromatographic techniques offer a powerful alternative for the separation of enantiomers. mdpi.com These methods are broadly categorized into direct and indirect approaches.
In the indirect approach , the enantiomeric mixture is first derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral stationary phase using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov
The direct approach involves the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.govnih.gov The enantiomers in the racemic mixture interact differently with the chiral selector, leading to different retention times and thus separation. mdpi.com Chiral ligand-exchange chromatography has proven effective for the preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA), a related aminoindan derivative. nih.gov Gas chromatography (GC) on chiral stationary phases is another established method for the enantioseparation of derivatized α-amino acids and can be applied to aminoindanol derivatives after appropriate derivatization. researchgate.net
| Method | Principle | Stationary Phase | Key Feature |
|---|---|---|---|
| Indirect HPLC | Separation of diastereomeric derivatives | Achiral | Requires derivatization before separation. nih.gov |
| Direct HPLC (CSP) | Differential interaction with a chiral stationary phase | Chiral | Enantiomers are separated directly without derivatization. mdpi.com |
| Direct HPLC (CMPA) | Formation of transient diastereomeric complexes with a chiral additive in the mobile phase | Achiral | The chiral selector is part of the mobile phase. nih.gov |
| Gas Chromatography (GC) | Separation on a chiral stationary phase | Chiral | Suitable for volatile or derivatized analytes. researchgate.net |
| Chiral Ligand-Exchange Chromatography | Formation of diastereomeric metal complexes | Coated with a chiral ligand | Effective for amino acids and their derivatives. nih.gov |
Enzymatic kinetic resolution (EKR) is a highly selective method that utilizes enzymes to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. researchgate.net Lipases are commonly used enzymes for this purpose due to their high stereoselectivity and stability. researchgate.net In the context of aminoindanol derivatives, an enzyme could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The major limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%. researchgate.net
To overcome this yield limitation, dynamic kinetic resolution (DKR) can be employed. wikipedia.org DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. wikipedia.orgnih.gov This continuous racemization ensures that the entire racemic starting material can be converted into a single, enantiomerically pure product, theoretically achieving a 100% yield. wikipedia.org This process requires a catalyst for the racemization to occur under conditions compatible with the enzymatic reaction. DKR has been successfully applied to the synthesis of various chiral molecules, including amino acids and alcohols. wikipedia.orgnih.gov
| Technique | Principle | Maximum Theoretical Yield | Key Requirement |
|---|---|---|---|
| Enzymatic Kinetic Resolution (EKR) | Enzyme selectively transforms one enantiomer. researchgate.net | 50% researchgate.net | A highly stereoselective enzyme. |
| Dynamic Kinetic Resolution (DKR) | Enzymatic resolution combined with in-situ racemization of the slower-reacting enantiomer. wikipedia.org | 100% wikipedia.org | A stereoselective enzyme and a racemization catalyst compatible with the reaction conditions. |
Absolute Stereochemistry Determination and Assignment
Once the enantiomers of 2-amino-7-bromoindan-1-ol are separated, it is essential to determine their absolute stereochemistry, i.e., whether they are (1R,2S), (1S,2R), etc. Several methods are available for this purpose.
X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. However, it requires the formation of a single crystal of suitable quality.
A more common and versatile method is the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgmdpi.com The Mosher method is a classic example, where a chiral substrate is reacted with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters or amides. usm.edu The differing spatial arrangement of the substituents in the two diastereomers leads to measurable differences in the chemical shifts of nearby protons in the ¹H NMR spectrum. rsc.org By analyzing these chemical shift differences (Δδ), the absolute configuration of the original chiral center can be assigned. usm.edunih.gov
Aminoindanol-based chiral derivatizing agents have themselves been developed for determining the absolute configuration of chiral carboxylic acids, highlighting the modular and versatile nature of this class of compounds in stereochemical analysis. rsc.org The principle relies on the anisotropic effect of the derivatizing agent, which can be manipulated to achieve significant chemical shift differences. rsc.org
Chemical Reactivity and Mechanistic Aspects of 2 Amino 7 Bromoindan 1 Ol Hydrochloride
Reactivity Profile of the Amino Group
The primary amino group in 2-amino-7-bromoindan-1-ol is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom, which imparts significant nucleophilicity. masterorganicchemistry.comsavemyexams.com This inherent property allows it to readily participate in a variety of bond-forming reactions.
Nucleophilic Properties and Derivatization Reactions
As a primary amine, the nitrogen atom acts as a potent nucleophile, capable of attacking a wide range of electrophilic centers. masterorganicchemistry.com Its reactivity is generally greater than that of the hydroxyl group, although this can be modulated by steric factors and reaction conditions. This nucleophilicity allows for numerous derivatization reactions, which are fundamental for modifying the molecule's structure and properties.
Common derivatization reactions include:
Acylation: The amine reacts readily with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used not only for derivatization but also as a protection strategy. youtube.com
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides.
Alkylation and Arylation: The amino group can be alkylated, although this can sometimes lead to overalkylation. More controlled C-N bond formation can be achieved through modern catalytic methods like the Buchwald-Hartwig amination, which couples the amine with aryl halides. nih.gov
Formation of Imines: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), a reversible reaction that is often catalyzed by acid.
These reactions are pivotal for building more complex molecular architectures from the 2-amino-7-bromoindan-1-ol scaffold.
Table 1: Derivatization Reactions of the Amino Group
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |
| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine |
| Imine Formation | Benzaldehyde | Imine (Schiff Base) |
Protection and Deprotection Strategies for Amine Functionality
Given the high reactivity of the amino group, its protection is often a prerequisite for performing selective transformations on the hydroxyl or bromo moieties. youtube.comcem.com The choice of a suitable protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.
Key protection strategies include:
Boc Protection: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of introduction and removal. fishersci.co.uk Protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. Deprotection is cleanly effected under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk
Cbz Protection: The carboxybenzyl (Cbz) group is another common choice, introduced using benzyl (B1604629) chloroformate. It is stable to a range of conditions but is readily removed by catalytic hydrogenolysis.
Benzyl (Bn) Protection: Benzyl groups can be introduced via alkylation. A key advantage is their removal under neutral conditions through palladium-catalyzed hydrogenolysis (H₂ gas over a Pd/C catalyst), which is orthogonal to acid- or base-labile protecting groups. fishersci.co.uk
Table 2: Common Protection and Deprotection Strategies for the Amino Group
| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) |
|---|---|---|
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, Base (e.g., DMAP, NaHCO₃) | Strong Acid (e.g., TFA, HCl) fishersci.co.uk |
| Cbz (Carboxybenzyl) | Benzyl Chloroformate, Base | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Bn (Benzyl) | Benzyl Bromide, Base | Catalytic Hydrogenolysis (H₂, Pd/C) fishersci.co.uk |
| Ac (Acetyl) | Acetyl Chloride, Base | Acidic or Basic Hydrolysis youtube.com |
Reactivity Profile of the Hydroxyl Group
The secondary hydroxyl group at the C-1 position is another important site for chemical modification, acting as a nucleophile or undergoing oxidation.
Nucleophilic Properties and Esterification/Etherification
The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. It can react with various electrophiles, though it is generally less nucleophilic than the amino group. To achieve selective reaction at the hydroxyl site, the more reactive amino group typically requires protection.
Esterification: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides. This reaction is often catalyzed by a base like pyridine (B92270) or triethylamine.
Etherification: Conversion to an ether is a common transformation, often used for protection. cem.com This can be achieved via the Williamson ether synthesis, which involves deprotonation with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Silyl (B83357) ethers, formed by reacting the alcohol with a silyl halide (e.g., TBDMSCl), are also widely used protecting groups due to their versatile stability and cleavage conditions.
Oxidation Reactions to Ketone Analogs
The secondary alcohol functionality can be oxidized to afford the corresponding ketone, 2-amino-7-bromoindan-1-one. byjus.com This transformation is a fundamental tool in synthetic chemistry. The choice of oxidant is crucial to ensure high yields and selectivity, particularly to avoid unwanted reactions at other sites. organic-chemistry.org For this substrate, prior protection of the amino group is almost always necessary to prevent oxidative cleavage or other side reactions.
Common oxidizing agents for this conversion include:
Chromium-Based Reagents: Jones reagent (CrO₃/H₂SO₄) is a powerful oxidant, while milder, more selective reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are often preferred for sensitive substrates. libretexts.org
Dess-Martin Periodinane (DMP): A highly selective and mild reagent that allows for the oxidation of secondary alcohols to ketones under neutral conditions and at room temperature. libretexts.org
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It operates at low temperatures, making it suitable for sensitive molecules.
TEMPO-Catalyzed Oxidation: Using a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant (e.g., bleach) provides a metal-free and efficient method for oxidation. organic-chemistry.org
Table 3: Selected Reagents for the Oxidation of the Secondary Alcohol to a Ketone
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, Room Temperature | Mild reagent, minimizes over-oxidation. libretexts.org |
| DMP (Dess-Martin Periodinane) | CH₂Cl₂, Room Temperature | Neutral conditions, high selectivity. libretexts.org |
| Jones Reagent (CrO₃, H₂SO₄, Acetone) | Acetone, 0°C to RT | Strong oxidant, harsh acidic conditions. libretexts.org |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78°C | Low temperature, avoids heavy metals. |
Reactivity Profile of the Bromo Moiety on the Aromatic Ring
The bromo substituent on the benzene (B151609) ring is a versatile functional handle, primarily serving as an electrophilic partner in a vast array of palladium-catalyzed cross-coupling reactions. mdpi.comyoutube.com These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For these transformations to be successful, the nucleophilic amino and hydroxyl groups typically require protection.
Key cross-coupling reactions involving the aryl bromide include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl structures or the introduction of alkyl or vinyl groups. mdpi.com
Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper, yields an aryl-alkyne conjugate. youtube.com
Heck Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene, leading to substituted styrenyl-type derivatives. youtube.com
Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, offering a route to synthesize diarylamines or N-aryl diaminoindanes. nih.govbeilstein-journals.org
Stille Coupling: Involves the reaction with an organostannane reagent to form a C-C bond, known for its tolerance of a wide variety of functional groups. mdpi.com
Cyanation: The bromo group can be displaced by a cyanide nucleophile, often using palladium or copper catalysts, to introduce a nitrile functionality.
These reactions dramatically expand the synthetic utility of 2-amino-7-bromoindan-1-ol, allowing for the systematic modification of the aromatic core to generate diverse libraries of complex molecules.
Table 4: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) catalyst, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl, Aryl-Alkyl) mdpi.com |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) youtube.com |
| Heck | Alkene (CH₂=CHR) | Pd(0) catalyst, Base | C-C (Aryl-Vinyl) youtube.com |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Ligand, Base | C-N (Aryl-Amino) nih.gov |
| Stille | Organostannane (R-SnR'₃) | Pd(0) catalyst | C-C (Aryl-Aryl, Aryl-Alkyl) mdpi.com |
| C-O Coupling | Alcohol/Phenol (R-OH) | Pd(0) catalyst, Ligand, Base | C-O (Aryl-Ether) beilstein-journals.org |
Nucleophilic Substitution Reactions (SN1/SN2 Pathways)
The aryl bromide moiety of 2-Amino-7-bromoindan-1-ol is generally unreactive towards classical nucleophilic substitution reactions (SN1 and SN2). Aryl halides are resistant to these pathways for several reasons. doubtnut.comck12.orgshaalaa.com The carbon-bromine (C-Br) bond in an aryl halide possesses partial double bond character due to resonance with the aromatic ring, making it stronger and harder to break compared to the C-Br bond in an alkyl halide. shaalaa.comvedantu.com Furthermore, the sp² hybridized state of the aromatic carbon atom makes the C-Br bond less polar. ck12.orgshaalaa.com SN1 reactions are disfavored because the formation of a highly unstable aryl cation would require breaking the aromatic system. shaalaa.comvaia.com SN2 reactions are hindered by the steric bulk of the benzene ring and the electronic repulsion between the electron-rich aromatic ring and an incoming nucleophile. shaalaa.comvaia.com
While the C7-Br bond is resistant to direct substitution, other parts of the molecule can participate in nucleophilic reactions. For instance, in the synthesis of related aminoindanols, a key step can involve the reaction of a precursor like trans-2-bromoindan-1-ol with ammonia. This reaction is presumed to proceed through an indene (B144670) oxide intermediate, which is then opened by the nucleophilic attack of ammonia. This demonstrates nucleophilic substitution at the aliphatic portion of the indane skeleton, rather than at the aromatic ring.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The 7-bromo position on the aromatic ring is an ideal handle for modification via metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. wiley.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. libretexts.org It is a versatile method for creating biaryl compounds or introducing alkyl or vinyl groups. libretexts.orgyoutube.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com For aryl bromides, common catalysts include palladium acetate (B1210297) [Pd(OAc)₂] or more complex systems with phosphine (B1218219) ligands, and bases like cesium carbonate or potassium trimethylsilanolate are often employed. acs.orgnih.gov
Heck Reaction: The Heck reaction, also palladium-catalyzed, forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.orgmdpi.com This reaction is a powerful tool for the vinylation of aryl halides, typically yielding a substituted alkene. wikipedia.orgorganic-chemistry.org The process generally requires a palladium catalyst, a base (like triethylamine), and often a phosphine ligand. youtube.com While aryl iodides are more reactive, protocols for the coupling of less reactive aryl bromides have been extensively developed, though they can sometimes be challenging due to competing dehalogenation reactions. beilstein-journals.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. wikipedia.orglibretexts.org It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The reactivity of aryl halides in the Sonogashira reaction follows the order I > Br > Cl, making aryl bromides suitable substrates. youtube.com The reaction can be performed under mild conditions and has been applied to a wide variety of complex molecules. wikipedia.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org
Table 1: Typical Conditions for Metal-Catalyzed Cross-Coupling of Aryl Bromides
| Reaction | Catalyst/Pre-catalyst | Ligand (if applicable) | Base | Solvent | Coupling Partner |
|---|---|---|---|---|---|
| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | Phosphines (e.g., PPh₃, JohnPhos) | Cs₂CO₃, K₃PO₄, TMSOK | Dioxane, THF, Water | Aryl/Vinyl Boronic Acid/Ester |
| Heck | Pd(OAc)₂ | Phosphines (e.g., PPh₃) | Triethylamine (TEA) | DMF, NMP | Alkene |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Amine (e.g., TEA, Pyrrolidine) | THF, DMF | Terminal Alkyne |
This table presents generalized conditions based on literature for aryl bromides and may require optimization for 2-Amino-7-bromoindan-1-ol hydrochloride.
Radical Reactions Involving Aryl Bromides
Radical reactions proceed through a chain mechanism involving highly reactive radical intermediates. libretexts.orglumenlearning.com This mechanism is characterized by three phases: initiation, propagation, and termination. ucla.edunumberanalytics.com
Initiation: The process begins with the formation of a radical, often through homolytic cleavage of a weak bond using heat or light. lumenlearning.comnumberanalytics.com
Propagation: A radical reacts with a stable molecule to form a product and a new radical, which continues the chain. libretexts.orglumenlearning.com
Termination: The reaction concludes when two radicals combine, ending the chain. libretexts.orgfiveable.me
While radical reactions like allylic or benzylic halogenation are common, direct radical substitution on an unactivated aryl bromide is less typical than metal-catalyzed pathways. transformationtutoring.com However, the C-Br bond can be cleaved under specific radical conditions. For example, using radical initiators like AIBN (azobisisobutyronitrile) with reagents such as tributyltin hydride can lead to the formation of an aryl radical. libretexts.org This aryl radical can then participate in subsequent reactions, such as addition to alkenes or alkynes to form new C-C bonds. libretexts.org More recently, methods using N-heterocyclic carbene catalysts have been developed to generate aryl radicals from aryl halides under milder, metal-free conditions. asiaresearchnews.com
In the context of 2-Amino-7-bromoindan-1-ol, a radical reaction would most likely be initiated at a different site unless specific conditions are used to promote C-Br bond homolysis. uky.edu For instance, radical abstraction of a benzylic hydrogen is a common pathway, but in this saturated indane system, it is the C-Br bond that would be targeted for generating an aryl radical for further functionalization. uky.edu
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity: The chemical transformations of 2-Amino-7-bromoindan-1-ol are highly regioselective. The metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) will occur exclusively at the C7 position due to the presence of the bromo substituent. The C-Br bond is the most reactive site for the oxidative addition step that initiates these catalytic cycles. libretexts.orgyoutube.com In contrast, electrophilic aromatic substitution, if it were to occur, would be directed by the existing amino and hydroxyl groups, though the bromo group would also exert an influence.
Stereoselectivity: The compound possesses two stereocenters at C1 (bearing the hydroxyl group) and C2 (bearing the amino group). The relative stereochemistry (cis or trans) of these groups significantly influences the molecule's three-dimensional shape and will direct the stereochemical outcome of subsequent reactions. Any reaction involving these chiral centers or the introduction of new ones nearby will be subject to diastereoselective control.
The synthesis of related aminoindanols provides excellent examples of stereocontrol. nih.gov For instance, the Jacobsen asymmetric epoxidation of indene is a key step in producing enantiomerically pure indene oxide, a precursor to cis-aminoindanol. nih.govacs.org The choice of a chiral catalyst, such as Jacobsen's (S,S)-(salen)Mn(III)Cl, dictates the absolute stereochemistry of the resulting epoxide. nih.govacs.org Subsequent ring-opening of this chiral epoxide with a nucleophile (like an azide) occurs with high stereoselectivity, typically via an SN2-type mechanism, leading to a specific diastereomer of the final amino alcohol. The reduction of protected amino ketones can also be controlled to produce either syn- or anti-amino alcohols depending on the choice of reducing agent and reaction conditions. researchgate.net This highlights how existing stereocenters guide the formation of new ones, a fundamental principle in asymmetric synthesis. aalto.fiyoutube.com
Mechanistic Studies of Key Synthetic and Derivatization Reactions
Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and comprises three main steps: libretexts.orgyoutube.com
Oxidative Addition: A palladium(0) complex reacts with the aryl bromide (R-X), cleaving the C-Br bond and forming an organopalladium(II) intermediate (R-Pd-X). libretexts.org
Transmetalation: The organoboron reagent (R'-BY₂) reacts with the Pd(II) intermediate in the presence of a base. The base activates the boronic acid, forming a boronate complex [R'-B(OR)₃]⁻, which then transfers its organic group (R') to the palladium, displacing the halide (X). This forms a new diorganopalladium(II) complex (R-Pd-R'). youtube.com
Reductive Elimination: The two organic groups (R and R') on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product (R-R'). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com
Mechanistic Aspects of Aminoindanol (B8576300) Synthesis: The synthesis of the core aminoindanol structure often involves stereoselective steps with well-studied mechanisms. The Jacobsen epoxidation of indene, a common starting material, is catalyzed by a chiral manganese-salen complex. wikipedia.org The mechanism is believed to involve the formation of a high-valent manganese(V)-oxo species, which acts as the active oxidant. organic-chemistry.org The alkene approaches the Mn(V)=O bond, and the oxygen atom is transferred in what is often described as a concerted, though possibly asynchronous, pathway. organic-chemistry.orgresearchgate.net The chiral ligand creates a sterically defined environment around the metal center, forcing the alkene to approach from a specific face, thus inducing high enantioselectivity. researchgate.net The rate-limiting step has been identified as the oxidation of the Mn(III) catalyst to the active Mn(V) species by the terminal oxidant (e.g., NaOCl). nih.gov
Mechanism of Radical Reactions: Radical chain reactions, such as those that could be initiated from the aryl bromide, follow a distinct three-stage mechanism. transformationtutoring.comlibretexts.org
Initiation: This step creates the initial radical species. For an aryl bromide, this could involve homolytic cleavage of the C-Br bond, often requiring an initiator like AIBN and a reagent like tributyltin hydride, or photochemical energy. libretexts.orglibretexts.org
Propagation: This is the chain-carrying part of the reaction. For example, an aryl radical (Ar•) generated in the initiation step could add to an alkene, creating a new carbon-centered radical. This new radical would then abstract a hydrogen atom from a donor molecule (like H-SnBu₃) to form the final product and regenerate the tin radical (•SnBu₃), which can then react with another molecule of aryl bromide to continue the cycle. libretexts.orguky.edu
Termination: The chain is terminated when any two radical species combine, resulting in a non-radical product. transformationtutoring.comuky.edu
Applications in Advanced Organic Synthesis
2-Amino-7-bromoindan-1-ol Hydrochloride as a Chiral Building Block
The inherent chirality and functional group arrangement of this compound make it an excellent starting material for the construction of intricate molecular architectures. Its utility as a chiral building block is particularly evident in the fields of medicinal chemistry and the synthesis of biologically active compounds.
Precursor for Complex Molecular Architectures in Medicinal Chemistry
In the realm of medicinal chemistry, the indane framework is a common motif found in a variety of therapeutic agents. The presence of the bromine atom on the aromatic ring of this compound provides a strategic point for modification through cross-coupling reactions, allowing for the introduction of diverse substituents. This feature enables the generation of libraries of complex molecules for structure-activity relationship (SAR) studies. The amino and hydroxyl groups, on the other hand, can be readily derivatized to introduce pharmacophoric elements or to modulate the physicochemical properties of the final compounds. The rigid bicyclic structure of the indane core helps to constrain the conformation of the molecule, which can lead to higher binding affinities and selectivities for biological targets.
Intermediacy in the Synthesis of Biologically Active Compounds
The role of aminoindanol (B8576300) derivatives as key intermediates in the synthesis of biologically active compounds is well-documented. For instance, the parent compound, cis-1-aminoindan-2-ol, is a crucial component in the synthesis of certain protease inhibitors. nih.gov The bromo-substituted derivative, this compound, serves a similar purpose, acting as a pivotal intermediate in multi-step synthetic sequences. The bromine atom can be exploited in the early stages of a synthesis to construct a more complex scaffold, which is then elaborated into the final target molecule. The stereochemistry of the amino and hydroxyl groups is often critical for the biological activity of the final product, and starting with an enantiomerically pure building block like this compound ensures the correct stereochemical outcome.
Utilization as Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to control the stereochemical outcome of a reaction. The resulting diastereomers can then be separated, and the auxiliary can be cleaved to afford the desired enantiomerically enriched product. The structural features of this compound make it an excellent candidate for a chiral auxiliary.
Inducing Stereoselectivity in Carbon-Carbon Bond Formations (e.g., Aldol (B89426), Alkylation)
The parent compound, cis-1-amino-2-hydroxyindan, has been successfully employed as a chiral auxiliary in stereoselective aldol reactions. chemicalbook.comscilit.com An oxazolidinone derivative, formed by reacting the amino alcohol with a carbonate source, can be acylated and subsequently enolized. The resulting enolate is shielded by the bulky indane framework, leading to a highly diastereoselective reaction with an aldehyde. While specific studies on the 7-bromo derivative are not extensively detailed in the provided search results, the underlying principle remains the same. The rigid, bicyclic structure of the indane forces the substituents into well-defined spatial arrangements, effectively blocking one face of the enolate and directing the incoming electrophile to the opposite face. The electronic effect of the bromine atom at the 7-position could potentially influence the acidity of the α-proton and the nucleophilicity of the enolate, thereby modulating the reactivity and selectivity of the reaction.
| Reaction Type | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Aldol Reaction | Aldehyde | >99% | nih.gov |
This table is based on data for the parent compound, cis-1-aminoindan-2-ol, and is illustrative of the potential of its derivatives.
Development of Chiral Ligands and Organocatalysts
The 1,2-amino alcohol functionality in this compound is a common feature in many successful chiral ligands and organocatalysts. The proximity of the nitrogen and oxygen atoms allows for the formation of stable chelate complexes with metal centers, while the chiral backbone provides the necessary steric environment to induce asymmetry in catalytic transformations.
The parent molecule, cis-1-amino-2-indanol, is a precursor to widely used ligands such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)). nih.gov These ligands, when complexed with various metals, are effective catalysts for a range of asymmetric reactions, including Diels-Alder reactions, conjugate additions, and alkylations. The introduction of a bromine atom at the 7-position of the indane scaffold offers a handle for further modification of the ligand structure. This could involve the introduction of electron-donating or withdrawing groups to tune the electronic properties of the catalyst, or the attachment of the ligand to a solid support for easier separation and recycling.
In Asymmetric Catalytic Reductions of Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. organicreactions.orgwikipedia.org Chiral amino alcohols, particularly cis-1-aminoindan-2-ol, have been extensively utilized in the form of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, for the enantioselective reduction of a wide array of ketones. nih.govmdpi.com These catalysts, generated in situ from the amino alcohol and a borane source, have demonstrated high levels of enantioselectivity and predictability in their stereochemical outcomes. nih.govnih.gov
The conformational rigidity of the indane scaffold is a key feature that contributes to the high degree of stereocontrol observed with these catalysts. nih.gov Modifications to the aminoindanol structure, including substitutions on the aromatic ring, have been explored to fine-tune the catalyst's performance. However, specific studies detailing the use of this compound as a precursor for catalysts in the asymmetric reduction of ketones are not present in the current body of scientific literature. Therefore, no research findings or data tables can be presented for this specific compound's application in this area.
In Asymmetric Carbon-Heteroatom Bond Formations
The enantioselective formation of carbon-heteroatom (C-X) bonds is a critical process for the synthesis of a wide range of pharmaceuticals and biologically active molecules. Chiral ligands derived from amino alcohols play a significant role in transition metal-catalyzed reactions that forge these bonds with high stereocontrol. The conformational rigidity and steric bulk of ligands based on the cis-1-amino-2-indanol framework can create a well-defined chiral environment around the metal center, facilitating enantioselective transformations.
Despite the potential for the 7-bromo substituent to modulate the electronic and steric nature of an aminoindanol-derived ligand, there is no published research that specifically employs this compound in asymmetric carbon-heteroatom bond-forming reactions. Consequently, there are no detailed research findings or representative data to include in this section.
In Asymmetric Pericyclic and Cascade Reactions
Asymmetric pericyclic reactions, such as Diels-Alder and ene reactions, and cascade (or tandem) reactions are powerful tools for the rapid construction of complex molecular architectures from simple precursors. The development of chiral catalysts that can effectively control the stereochemical course of these intricate transformations is a major focus of contemporary organic synthesis. Ligands derived from cis-1-amino-2-indanol have been incorporated into catalyst systems for such reactions, leveraging the rigid indane backbone to enforce a specific chiral environment.
A thorough search of the chemical literature, however, does not yield any reports on the application of this compound or its derivatives as catalysts or ligands in asymmetric pericyclic or cascade reactions. As such, there is no scientific data to present regarding its performance in these types of synthetic transformations.
Computational Chemistry and Theoretical Studies on 2 Amino 7 Bromoindan 1 Ol Systems
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of the 2-Amino-7-bromoindan-1-ol system is primarily dictated by the puckering of the five-membered cyclopentane (B165970) ring and the orientation of the amino and hydroxyl substituents. Computational methods, particularly conformational analysis and molecular dynamics (MD) simulations, provide invaluable insights into the preferred geometries and dynamic behavior of this molecule.
Conformational analysis of the indane ring system typically reveals two low-energy envelope conformations, where one of the saturated carbon atoms is out of the plane of the other four. For 2-Amino-7-bromoindan-1-ol, the presence of substituents at the C1 and C2 positions significantly influences the relative energies of these conformers. The substituents can adopt pseudo-axial or pseudo-equatorial orientations, leading to a number of possible diastereomeric and conformational isomers.
The relative stability of these conformers is governed by a delicate balance of steric and electronic interactions, including gauche interactions between substituents and intramolecular hydrogen bonding between the amino and hydroxyl groups. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the geometries and relative energies of the stable conformers.
| Parameter | Conformer A (pseudo-equatorial NH2, OH) | Conformer B (pseudo-axial NH2, OH) |
| Dihedral Angle (H-C1-C2-H) | ~150° | ~30° |
| Relative Energy (kcal/mol) | 0.0 | 2.5 - 4.0 |
| Key Intramolecular Interactions | Minimal steric hindrance | Significant gauche interactions |
Note: The data in this table is illustrative and based on typical values for substituted indanols. Actual values for 2-Amino-7-bromoindan-1-ol hydrochloride would require specific calculations.
Molecular dynamics simulations can further elucidate the dynamic behavior of 2-Amino-7-bromoindan-1-ol in various environments, such as in solution. nih.govdiva-portal.org These simulations track the atomic motions over time, providing information on conformational transitions, solvent interactions, and the flexibility of the molecule. nih.govdiva-portal.org For instance, an MD simulation in a water box would reveal the stability of intramolecular hydrogen bonds versus the formation of hydrogen bonds with solvent molecules, as well as the timescale of ring puckering.
Reaction Pathway Elucidation and Transition State Analysis
The synthesis of 2-Amino-7-bromoindan-1-ol involves several key chemical transformations, the mechanisms of which can be thoroughly investigated using computational methods. Elucidating the reaction pathways and identifying the transition states are crucial for optimizing reaction conditions and understanding the formation of specific stereoisomers.
A plausible synthetic route could involve the bromination of an indanone precursor, followed by reduction of the ketone and subsequent introduction of the amino group. Computational chemistry can be used to model each of these steps. For instance, the reduction of a 7-bromo-2-aminoindan-1-one to the corresponding indanol can proceed via different mechanisms depending on the reducing agent used. DFT calculations can map out the potential energy surface for the hydride attack on the carbonyl carbon, identifying the transition state and any intermediate species. nih.govresearchgate.net
The formation of a halohydrin from an alkene in the presence of a halogen and water provides a useful analogy for understanding the potential introduction of the bromo and hydroxyl groups onto an indene (B144670) precursor. leah4sci.comlibretexts.orgmasterorganicchemistry.com The mechanism involves the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by water. leah4sci.comlibretexts.orgmasterorganicchemistry.com Computational studies can model the geometry and stability of this intermediate and calculate the activation barriers for the nucleophilic attack at the two different carbon atoms, thereby predicting the regioselectivity of the reaction.
| Reaction Step | Computational Method | Key Information Obtained |
| Ketone Reduction | DFT (e.g., B3LYP/6-31G*) | Transition state geometry, activation energy, reaction thermochemistry. nih.govresearchgate.net |
| Halohydrin Formation | DFT, IRC calculations | Structure of bromonium ion intermediate, activation barriers for nucleophilic attack. leah4sci.comlibretexts.orgmasterorganicchemistry.com |
| Amination | DFT | Modeling of SN2 or reductive amination pathways, transition state analysis. |
Note: This table presents hypothetical applications of computational methods to the synthesis of the target compound.
Transition state theory, combined with computational chemistry, allows for the calculation of reaction rate constants from the energetic profiles of the reaction pathways. nih.gov This can be particularly useful for comparing competing reaction channels and predicting the major products under different conditions.
Prediction of Stereoselectivity in Synthetic Transformations
The presence of two chiral centers at C1 and C2 in 2-Amino-7-bromoindan-1-ol means that its synthesis can lead to multiple stereoisomers. Predicting and controlling the stereochemical outcome of synthetic reactions is a major challenge in organic chemistry. Computational chemistry offers powerful tools for understanding and predicting stereoselectivity.
For reactions leading to 2-Amino-7-bromoindan-1-ol, the stereochemistry is determined in the steps where the chiral centers are formed. For example, in the reduction of a prochiral ketone, the facial selectivity of the hydride attack determines the stereochemistry at C1. Similarly, the opening of an epoxide or a bromonium ion intermediate will determine the relative stereochemistry of the amino and hydroxyl groups.
Computational models can predict the stereochemical outcome by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is expected to be the major product. This approach has been successfully applied to a wide range of stereoselective reactions.
| Stereoisomer | Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major/Minor Product |
| cis-isomer | TScis | 0.0 | Major |
| trans-isomer | TStrans | 1.5 - 3.0 | Minor |
Note: The data is illustrative, representing a hypothetical case where the formation of the cis-isomer is favored. The actual energy difference would depend on the specific reaction and computational level of theory.
Machine learning approaches are also emerging as a powerful tool for predicting the stereoselectivity of chemical reactions. nih.govnih.govmdpi.com By training on large datasets of reactions with known stereochemical outcomes, these models can learn the complex interplay of steric and electronic factors that govern stereoselectivity and make predictions for new reactions. nih.govnih.govmdpi.com
Electronic Structure and Reactivity Descriptors of Functionalized Indanols
The electronic structure of 2-Amino-7-bromoindan-1-ol dictates its reactivity and potential interactions with other molecules. DFT calculations are widely used to investigate the electronic properties of molecules, providing insights into their reactivity through various descriptors.
Key electronic structure descriptors that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding and hyperconjugation.
Reactivity Descriptors: Conceptual DFT provides a framework for defining and calculating various reactivity descriptors, such as chemical potential, hardness, softness, and the Fukui function, which can predict the most reactive sites in the molecule towards electrophilic, nucleophilic, and radical attacks.
| Descriptor | Calculated Value (Illustrative) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates potential for electron donation from the aromatic ring and amino group. |
| LUMO Energy | -1.2 eV | Indicates potential for electron acceptance, likely localized on the aromatic ring or C-Br bond. |
| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high kinetic stability. |
| Partial Charge on N | -0.8 e | Indicates a nucleophilic nitrogen atom. |
| Partial Charge on C-Br | +0.1 e | Indicates an electrophilic carbon atom attached to bromine. |
Note: These values are hypothetical and serve to illustrate the type of information that can be obtained from electronic structure calculations.
By understanding the electronic structure and reactivity of 2-Amino-7-bromoindan-1-ol, researchers can better predict its chemical behavior, design more efficient synthetic routes, and rationalize its interactions in biological systems.
Future Perspectives and Emerging Research Avenues
Novel Synthetic Strategies for Brominated Aminoindanols
The synthesis of aminoindanols has been a subject of interest for decades, largely due to their role as chiral auxiliaries and ligands. nih.gov Traditional routes often begin from indene (B144670) or indan-1-one. nih.gov However, emerging research points toward more sophisticated and efficient strategies for creating halogenated derivatives.
One of the most promising avenues is the application of biocatalytic halogenation . Vanadium-dependent haloperoxidases (VHPOs), found in marine organisms, have demonstrated the ability to brominate electron-rich aromatic rings under mild, aqueous conditions. nih.gov Utilizing a nontoxic bromide salt as the bromine source, these enzymatic reactions offer a green alternative to traditional electrophilic bromination, which often requires harsh reagents. nih.gov The development of a biocatalytic scheme for the late-stage bromination of a pre-formed aminoindanol (B8576300) core could provide a highly selective and sustainable route to 2-Amino-7-bromoindan-1-ol.
Another area of innovation lies in the direct C-H activation and functionalization of the indane scaffold. While established methods for synthesizing the parent aminoindanol exist, modern transition-metal-catalyzed C-H functionalization could enable the introduction of the bromine atom with high regioselectivity, potentially bypassing multiple steps required in classical synthetic sequences.
Furthermore, advancements in the synthesis of α-bromocarboxylic acids and their derivatives could inspire new pathways. organic-chemistry.org For instance, methods involving the umpolung (polarity reversal) of amides could be adapted to create brominated precursors for aminoindanol synthesis under mild conditions. organic-chemistry.org
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|
| Classical Route | Indan-1-one, NH₂OH, Borane-THF, Br₂ | Established procedures nih.gov | Multi-step, potentially harsh reagents |
| Biocatalytic Bromination | Vanadium Haloperoxidase (VHPO), KBr, H₂O₂ | Mild conditions, high selectivity, sustainable nih.gov | Enzyme stability and availability, substrate scope |
| C-H Activation | Transition Metal Catalysts (e.g., Pd, Rh) | High atom economy, potentially fewer steps | Catalyst development, regioselectivity control |
| Umpolung Strategy | Amide Precursors, Electrophilic Bromine Source | Mild conditions, novel reactivity organic-chemistry.org | Development of suitable indane-based precursors |
Expanded Applications in Asymmetric Catalysis and Specialty Chemical Synthesis
The parent compound, cis-1-aminoindan-2-ol, is renowned for its use in creating highly effective chiral ligands for asymmetric catalysis, such as in the formation of oxazaborolidine catalysts for ketone reduction. nih.govmdpi.com The introduction of a bromine atom at the 7-position of the indane ring opens up new possibilities for its application.
The bromine atom can serve as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward synthesis of a diverse library of 7-substituted aminoindanol ligands. By systematically varying the substituent at this position, researchers can fine-tune the steric and electronic properties of the resulting metal-ligand complexes, potentially leading to catalysts with enhanced activity and enantioselectivity for a wide range of transformations. A biocatalytic bromination could be directly coupled with a Suzuki-Miyaura cross-coupling reaction, streamlining the derivatization process. nih.gov
In the realm of specialty chemical synthesis , brominated aminoindanols can act as chiral building blocks. The amino alcohol functionality is a key structural motif in many biologically active molecules and pharmaceuticals. The presence of the bromine atom allows for further molecular elaboration, enabling the construction of complex target molecules. For example, the aminoindanol core has been incorporated into potent HIV-protease inhibitors, highlighting the pharmaceutical relevance of this scaffold. nih.gov
Chiral aldehyde catalysis, which utilizes amino acid derivatives to activate substrates via Schiff base formation, is another area where novel aminoindanols could be impactful. frontiersin.org A brominated aminoindanol derivative could be used to create new chiral aldehyde catalysts, expanding the scope of asymmetric α-functionalization reactions for amino esters and amides. frontiersin.org
Integration with Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly shaping the landscape of chemical synthesis. unibo.itresearchgate.net For 2-Amino-7-bromoindan-1-ol hydrochloride, this involves rethinking both its production and its use.
As mentioned, biocatalysis represents a major step toward sustainability. Enzymatic bromination not only avoids harsh chemicals but also proceeds in water, the greenest solvent. nih.gov Beyond synthesis, catalytic hydrogenation of amino acids to amino alcohols using recyclable catalysts like Ruthenium on carbon (Ru/C) in water represents another green methodology applicable to the synthesis of the aminoindanol backbone. rsc.org The development of processes that fix atmospheric nitrogen (N₂) and carbon dioxide (CO₂) to produce amino acids, while still in early stages, points to a future where the fundamental building blocks of such compounds could be sourced sustainably. rsc.org
The use of alternative energy sources , such as microwave irradiation or mechanochemistry (ball milling), can dramatically reduce reaction times and solvent usage in the synthesis of the aminoindanol core and its derivatives. researchgate.net These techniques often lead to higher yields and cleaner reaction profiles compared to conventional heating.
Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation
A deep understanding of a molecule's three-dimensional structure and its behavior in reactions is fundamental to optimizing its applications. For a chiral molecule like 2-Amino-7-bromoindan-1-ol, advanced characterization is essential for confirming its stereochemistry and elucidating reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural elucidation in solution. beilstein-journals.org Advanced 2D NMR techniques, such as HETCOR and COSY, are routinely used to establish atomic connectivity. nih.gov For stereochemical assignment in rigid systems like the indane scaffold, the nuclear Overhauser effect (NOE) provides through-space distance information, while the γ-gauche effect, which describes the shielding of a carbon atom by a substituent in a gauche orientation three bonds away, is particularly useful for determining the relative configuration of substituents. beilstein-journals.orgnih.gov
X-ray crystallography provides the definitive, unambiguous proof of a molecule's solid-state structure, including its absolute configuration. beilstein-journals.org Obtaining a crystal structure of this compound or one of its metal complexes would be invaluable for understanding its conformational preferences and its interactions in a catalytic active site.
To gain deeper mechanistic insight, computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, helping to resolve structural ambiguities. beilstein-journals.org MD simulations can model the dynamic behavior of an aminoindanol-derived catalyst and its interaction with a substrate over time, providing a detailed picture of the transition states and intermediates that govern the stereochemical outcome of a reaction. nih.gov This combined experimental and computational approach is critical for the rational design of next-generation catalysts based on the brominated aminoindanol framework.
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| cis-1-Aminoindan-2-ol |
| Indene |
| Indan-1-one |
Q & A
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
- Methodological Answer : Apply fractional factorial designs to test variables like solvent polarity, catalyst loading, and temperature. For example, demonstrates a 3-factor DoE for metformin hydrochloride, identifying optimal pH and temperature ranges. Use response surface methodology (RSM) to model interactions between parameters and predict maximum yield regions .
Q. What computational tools support the prediction of reaction pathways or stability for this compound?
- Methodological Answer : Use WebMO () for density functional theory (DFT) calculations to predict transition states in bromination/amination steps. Molecular dynamics simulations (e.g., GROMACS) can assess stability in aqueous solutions by modeling hydrogen bonding and degradation pathways. Validate predictions with experimental Arrhenius plots for thermal decomposition .
Q. How can researchers resolve contradictions in published data on this compound’s bioactivity or synthesis?
- Methodological Answer : Cross-reference experimental conditions (e.g., solvent purity, catalyst sources) across studies. For bioactivity discrepancies, replicate assays under standardized conditions (e.g., fixed pH, cell lines). underscores the need for unambiguous terminology and metadata (e.g., Lot numbers in ) to enable direct comparisons .
Q. What advanced analytical methods ensure purity and quantify trace impurities?
- Methodological Answer : Employ HPLC-MS with a C18 column ( ) for purity assessment, using gradient elution (0.1% TFA in acetonitrile/water). For trace metals, use ICP-MS. Validate methods per ICH Q2(R1), including limit of detection (LOD) and robustness testing under varying column temperatures .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. recommends desiccants and amber vials to mitigate hygroscopicity and photodegradation. For lyophilized forms, assess reconstitution stability using dynamic light scattering (DLS) .
Q. What standards should be adopted for data reproducibility and sharing in collaborative studies?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Assign unique identifiers (e.g., InChIKey) and document synthetic protocols with granular metadata (e.g., stirrer speed, cooling rates). highlights the need for centralized databases with standardized experimental descriptors .
Q. How can researchers troubleshoot low yields in large-scale amination steps?
- Methodological Answer : Investigate side reactions (e.g., diastereomer formation) via LC-MS. Optimize mixing efficiency using computational fluid dynamics (CFD) to ensure uniform heat distribution. ’s two-stage temperature protocol and ’s acidification strategy (HCl·EA) can mitigate byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
